Cas no 73476-30-9 (1,5-Dimethyl-1H-pyrrole-2-carboxylic acid)
1,5-Dimethyl-1H-pyrrole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1,5-Dimethyl-1H-pyrrole-2-carboxylic acid
- 1,5-dimethylpyrrole-2-carboxylic acid
- 1H-Pyrrole-2-carboxylicacid, 1,5-dimethyl-
- 1,5-Dimethyl-1H-pyrrole-2-carboxylic acid, AldrichCPR
- Z166605426
- D83409
- 73476-30-9
- CS-0117682
- SCHEMBL1663159
- MFCD01859979
- Z154210042
- AKOS000119292
- DTXSID00427950
- SB63892
- EN300-23527
- SY169131
- YCA47630
- BS-13198
- ALBB-032917
- 1,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLICACID
-
- MDL: MFCD01859979
- Inchi: 1S/C7H9NO2/c1-5-3-4-6(7(9)10)8(5)2/h3-4H,1-2H3,(H,9,10)
- InChI Key: NDJXNNQYGYBVNQ-UHFFFAOYSA-N
- SMILES: OC(C1=CC=C(C)N1C)=O
Computed Properties
- Exact Mass: 139.063328530g/mol
- Monoisotopic Mass: 139.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.2
- XLogP3: 0.9
Experimental Properties
- Density: 1.15
- Boiling Point: 290.3°C at 760 mmHg
- Flash Point: 129.4°C
- Refractive Index: 1.537
1,5-Dimethyl-1H-pyrrole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109006384-5g |
1,5-Dimethyl-1H-pyrrole-2-carboxylic acid |
73476-30-9 | 95% | 5g |
$584.24 | 2023-09-01 | |
| Alichem | A109006384-10g |
1,5-Dimethyl-1H-pyrrole-2-carboxylic acid |
73476-30-9 | 95% | 10g |
$860.28 | 2023-09-01 | |
| Alichem | A109006384-25g |
1,5-Dimethyl-1H-pyrrole-2-carboxylic acid |
73476-30-9 | 95% | 25g |
$1326.60 | 2023-09-01 | |
| Chemenu | CM274408-5g |
1,5-Dimethyl-1H-pyrrole-2-carboxylic acid |
73476-30-9 | 95% | 5g |
$352 | 2021-08-18 | |
| Chemenu | CM274408-10g |
1,5-Dimethyl-1H-pyrrole-2-carboxylic acid |
73476-30-9 | 95% | 10g |
$528 | 2021-08-18 | |
| Chemenu | CM274408-25g |
1,5-Dimethyl-1H-pyrrole-2-carboxylic acid |
73476-30-9 | 95% | 25g |
$884 | 2021-08-18 | |
| TRC | B430845-50mg |
1,5-dimethyl-1H-pyrrole-2-carboxylic acid |
73476-30-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B430845-100mg |
1,5-dimethyl-1H-pyrrole-2-carboxylic acid |
73476-30-9 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B430845-500mg |
1,5-dimethyl-1H-pyrrole-2-carboxylic acid |
73476-30-9 | 500mg |
$ 320.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D919748-250mg |
1,5-Dimethyl-1H-pyrrole-2-carboxylic acid |
73476-30-9 | ≥95% | 250mg |
¥421.20 | 2022-01-11 |
1,5-Dimethyl-1H-pyrrole-2-carboxylic acid Suppliers
1,5-Dimethyl-1H-pyrrole-2-carboxylic acid Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 1,5-Dimethyl-1H-pyrrole-2-carboxylic acid
Introduction to 1,5-Dimethyl-1H-pyrrole-2-carboxylic acid (CAS No. 73476-30-9)
1,5-Dimethyl-1H-pyrrole-2-carboxylic acid, identified by the chemical compound code CAS No. 73476-30-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrrole derivatives, a class of molecules known for their diverse biological activities and structural versatility. The presence of two methyl groups at the 1 and 5 positions, along with a carboxylic acid functional group at the 2 position, imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
The structure of 1,5-Dimethyl-1H-pyrrole-2-carboxylic acid consists of a five-membered aromatic ring containing nitrogen, with methyl substituents at the 1 and 5 positions and a carboxylic acid group at the 2 position. This arrangement contributes to its reactivity and potential applications in medicinal chemistry. The compound’s ability to act as a building block for more intricate scaffolds has been explored in various synthetic pathways, particularly in the development of pharmacologically active agents.
In recent years, there has been growing interest in pyrrole derivatives due to their role as key motifs in natural products and drug candidates. The modifications of the pyrrole core, including functionalization at various positions, have led to the discovery of compounds with significant therapeutic potential. For instance, derivatives of 1,5-Dimethyl-1H-pyrrole-2-carboxylic acid have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The carboxylic acid moiety at the 2 position provides a handle for further derivatization, enabling chemists to tailor the molecule’s properties for specific biological targets.
One of the most compelling aspects of 1,5-Dimethyl-1H-pyrrole-2-carboxylic acid is its utility as a precursor in the synthesis of more complex heterocycles. Researchers have leveraged its structure to develop novel pathways for constructing fused ring systems, which are common in biologically active compounds. For example, it can serve as a starting material for creating indole-like scaffolds by cyclization reactions or be incorporated into larger molecules through condensation or coupling reactions. These synthetic strategies highlight the compound’s versatility and its importance in medicinal chemistry.
The pharmaceutical industry has been particularly interested in exploring pyrrole derivatives due to their broad spectrum of biological activities. Studies have shown that modifications of the pyrrole core can significantly alter the pharmacokinetic and pharmacodynamic profiles of compounds. The presence of electron-withdrawing groups such as carboxylic acids can enhance binding affinity to biological targets, while alkyl substituents like methyl groups can influence metabolic stability and solubility. These factors make 1,5-Dimethyl-1H-pyrrole-2-carboxylic acid a valuable asset in drug discovery efforts.
Recent advancements in computational chemistry have further accelerated the exploration of pyrrole derivatives like 1,5-Dimethyl-1H-pyrrole-2-carboxylic acid. Molecular modeling techniques allow researchers to predict the binding modes of these compounds with target proteins and enzymes, facilitating rational drug design. Additionally, high-throughput screening methods have enabled rapid assessment of large libraries of pyrrole derivatives for biological activity. These technologies have been instrumental in identifying lead compounds that can be optimized further through traditional synthetic approaches.
The synthesis of 1,5-Dimethyl-1H-pyrrole-2-carboxylic acid itself is an area of active research. Various synthetic routes have been developed over the years, each with its own advantages and limitations. Common methods include cyclization reactions from appropriately substituted precursors or functional group transformations on existing pyrrole structures. Advances in catalytic processes have also enabled more efficient and environmentally friendly synthetic pathways. These developments are crucial for ensuring that high-quality starting materials are available for downstream applications.
In conclusion,1,5-Dimethyl-1H-pyrrole-2-carboxylic acid (CAS No. 73476-30-9) represents a significant compound in pharmaceutical chemistry due to its structural features and synthetic utility. Its role as an intermediate in drug development underscores its importance in modern medicinal chemistry research. As new methodologies emerge and our understanding of biological targets deepens,1,5-Dimethyl-1H-pyrrole-2-carboxylic acid is likely to remain a key player in the discovery and optimization of novel therapeutic agents.
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